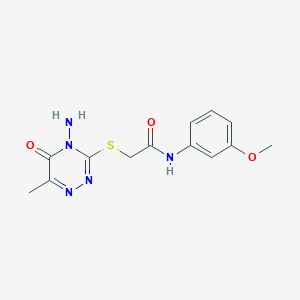

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3S/c1-8-12(20)18(14)13(17-16-8)22-7-11(19)15-9-4-3-5-10(6-9)21-2/h3-6H,7,14H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDNDIPDGLJZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Triazine Ring: The triazine ring is formed by the reaction of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with the triazine ring.

Attachment of the Acetamide Group: The acetamide group is attached via an acylation reaction, where an acyl chloride reacts with an amine.

Addition of the Methoxyphenyl Group: The methoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazine ring to its reduced forms, altering its electronic properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The sulfanyl group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Methyl groups in the analog from increase hydrophobicity, which may favor membrane permeability but reduce metabolic stability.

Core Heterocycle Comparison: The triazinone core in the target compound differs from the thiazolidinedione moiety in derivatives. Thiazolidinediones are established peroxisome proliferator-activated receptor (PPAR-γ) agonists for diabetes treatment, while triazinones are less studied but may target kinases or nucleotide-binding enzymes .

Synthetic Routes :

- Both the target compound and analog likely employ nucleophilic substitution for thioether formation. highlights the use of DMF and potassium carbonate for similar acetamide couplings, suggesting shared synthetic strategies .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 3-methoxyphenyl group (logP ~2.1) in the target compound is less lipophilic than the 2,4-dimethylphenyl analog (logP ~2.8), which could reduce CNS penetration but enhance solubility for oral dosing.

- Hydrogen Bonding: The triazinone’s amino and carbonyl groups enable hydrogen-bond interactions, as analyzed via Etter’s graph set theory (e.g., S(6) motifs for cyclic hydrogen bonds) . This contrasts with thiazolidinediones, which form stronger hydrogen bonds due to their dione moiety .

Crystallographic and Structural Analysis

- Software Tools : Structural characterization of such compounds relies on crystallographic suites like SHELXL (for refinement) and ORTEP-3 (for visualization), which elucidate conformational stability and intermolecular interactions .

- Hydrogen-Bond Networks: The target compound’s triazinone and acetamide groups likely form a R₂²(8) graph set motif, stabilizing crystal packing and influencing bioavailability .

Biological Activity

The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a derivative of 1,2,4-triazole and has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 317.37 g/mol. Its structure features a triazine ring which is known for its diverse biological activity.

Antimicrobial Activity

- Mechanism of Action : The triazole nucleus is recognized for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to cell membrane disruption and ultimately cell death.

-

Case Studies :

- A study demonstrated that compounds with a similar triazole structure exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM .

- Another investigation reported that triazole derivatives showed potent activity against a range of Gram-positive and Gram-negative bacteria, indicating their broad-spectrum antimicrobial potential .

Anticancer Activity

- Mechanism of Action : The compound's ability to interfere with DNA synthesis and cell cycle progression has been noted in various studies. The presence of the methoxyphenyl group enhances lipophilicity, facilitating better cellular uptake.

-

Case Studies :

- In vitro studies on human cancer cell lines revealed that derivatives of triazoles exhibited cytotoxic effects comparable to established anticancer agents like doxorubicin. For example, one derivative demonstrated an IC50 value less than that of doxorubicin against A-431 cells .

- Another study highlighted the selective cytotoxicity of triazole derivatives against lung adenocarcinoma cells (A549), with some compounds showing promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and cellular uptake |

| Amino group at position 4 | Critical for antimicrobial activity |

| Variations in alkyl chains | Longer chains generally reduce activity |

Toxicological Profile

While many derivatives exhibit promising biological activities, their safety profiles must also be considered. Preliminary toxicity assessments indicate that certain compounds may induce cytotoxic effects at higher concentrations; hence further investigation into their therapeutic index is warranted.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization of triazinone precursors and nucleophilic substitution reactions. Key steps include:

- Cyclization : Formation of the 1,2,4-triazin-5-one core under basic conditions (e.g., NaOH in DMF) .

- Thioether formation : Reaction of the triazinone with a thiol-containing intermediate (e.g., mercaptoacetamide derivatives) in polar aprotic solvents like DMF or THF .

- Acetamide coupling : Amidation using coupling agents (e.g., EDC/HOBt) or direct nucleophilic substitution .

Critical parameters: - Temperature : 60–80°C for cyclization .

- Solvent choice : DMF enhances reaction rates but requires careful purification to avoid byproducts .

- Catalysts : Bases like K₂CO₃ improve thioether bond formation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and thioether linkage integrity. Aromatic protons in the 3-methoxyphenyl group appear as distinct singlets (~δ 3.8 ppm for OCH₃) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In vitro antimicrobial testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare MIC values to reference drugs like ciprofloxacin .

- Cytotoxicity assays : Employ MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition studies : Target enzymes like dihydrofolate reductase (DHFR) using spectrophotometric monitoring of NADPH oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

- Methodological Answer :

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

- Solvent optimization : Replace DMF with less polar solvents (e.g., acetonitrile) in later stages to reduce byproduct formation .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity .

- Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How should researchers address contradictory bioactivity data across different assay systems?

- Methodological Answer :

- Solubility checks : Confirm compound solubility in assay media using DLS or nephelometry; use DMSO stocks ≤0.1% to avoid solvent interference .

- Stability profiling : Perform LC-MS stability studies under assay conditions (e.g., pH 7.4, 37°C) to detect degradation products .

- Assay replication : Validate results across multiple cell lines or enzymatic isoforms to rule out system-specific artifacts .

Q. What strategies are recommended for pharmacokinetic (PK) studies of this compound?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .

- Caco-2 permeability assays : Assess intestinal absorption potential by measuring apparent permeability (Papp) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified groups (e.g., replacing 3-methoxyphenyl with halogenated or alkylated phenyl rings) .

- Bioisosteric replacement : Substitute the thioether with sulfoxide or sulfone groups to evaluate electronic effects .

- Table: SAR Trends in Triazine-Acetamide Derivatives

| Substituent Modification | Biological Activity Change | Reference |

|---|---|---|

| 4-Amino to 4-Nitro | Reduced antimicrobial activity | |

| Thioether to Sulfone | Increased cytotoxicity | |

| 3-Methoxy to 3-Fluoro | Enhanced enzyme inhibition |

Q. What experimental approaches mitigate stability issues during storage and handling?

- Methodological Answer :

- Storage conditions : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

- Degradation analysis : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Q. How can molecular docking studies guide target identification for this compound?

- Methodological Answer :

- Target selection : Prioritize proteins with known triazine/acetamide interactions (e.g., DHFR, kinase enzymes) .

- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields (OPLS-AA) .

- Validation : Compare docking poses with co-crystallized ligands (PDB databases) and validate via mutagenesis studies .

Q. What cross-disciplinary applications could this compound enable beyond medicinal chemistry?

- Methodological Answer :

- Chemical biology : Use as a photoaffinity probe by introducing azide or alkyne tags for click chemistry .

- Material science : Explore self-assembly properties via π-π stacking of the triazine core for nanostructure fabrication .

- Agrochemicals : Screen for herbicidal activity using Arabidopsis thaliana models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.